molecular formula C25H27ClN4O5 B5148155 N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride

Cat. No.: B5148155
M. Wt: 499.0 g/mol
InChI Key: LFELWDPZWVUYDE-UHFFFAOYSA-N
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Description

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzazepine core, a nitrobenzamide moiety, and a dimethylaminoacetyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride typically involves multiple steps, including the formation of the benzazepine core, the introduction of the nitrobenzamide group, and the attachment of the dimethylaminoacetyl moiety. Common synthetic routes may involve:

    Formation of the Benzazepine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Nitrobenzamide Group: This can be achieved through nitration reactions followed by amide formation.

    Attachment of the Dimethylaminoacetyl Group: This step may involve acylation reactions using dimethylaminoacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the dimethylamino position.

Scientific Research Applications

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzob

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[11-[2-(dimethylamino)acetyl]benzobbenzazepin-2-yl]carbamate;hydrochloride
  • Ethyl N-[11-[2-(ethylamino)acetyl]benzobbenzazepin-2-yl]carbamate;hydrochloride

Uniqueness

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrobenzamide moiety, in particular, may contribute to its unique properties compared to similar compounds.

bbenzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-4-nitrobenzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4.ClH.H2O/c1-27(2)16-24(30)28-22-6-4-3-5-17(22)7-8-18-9-12-20(15-23(18)28)26-25(31)19-10-13-21(14-11-19)29(32)33;;/h3-6,9-15H,7-8,16H2,1-2H3,(H,26,31);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFELWDPZWVUYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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